molecular formula C23H21N3O2 B12539418 Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate CAS No. 655238-70-3

Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate

Cat. No.: B12539418
CAS No.: 655238-70-3
M. Wt: 371.4 g/mol
InChI Key: UDTGDXFOAHHRQK-UHFFFAOYSA-N
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Description

Key Functional Groups:

  • Carbamate (-O-C(=O)-NH-C₂H₅) : Exhibits resonance between the carbonyl and amine groups, stabilizing the planar configuration.
  • Acridin-9-ylamino (-NH-C₁₃H₉N) : The amino group facilitates hydrogen bonding, while the acridine core participates in intercalation with biological macromolecules.
  • Methyl (-CH₃) : Contributes to hydrophobicity and steric hindrance.

Properties

CAS No.

655238-70-3

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl N-[5-(acridin-9-ylamino)-2-methylphenyl]carbamate

InChI

InChI=1S/C23H21N3O2/c1-3-28-23(27)26-21-14-16(13-12-15(21)2)24-22-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)22/h4-14H,3H2,1-2H3,(H,24,25)(H,26,27)

InChI Key

UDTGDXFOAHHRQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Acridine Core Synthesis :

    • Acridine derivatives are typically prepared via cyclization of diphenylamine precursors or Ullmann-type coupling reactions.
    • Example: 9-Chloroacridine is synthesized by treating diphenylamine with phosphorus oxychloride (POCl₃) under reflux.
  • Amination at the 9-Position :

    • The acridine chloride undergoes nucleophilic substitution with 5-amino-2-methylaniline in the presence of a base (e.g., K₂CO₃) to yield 5-[(acridin-9-yl)amino]-2-methylaniline.
  • Carbamate Formation :

    • The aniline intermediate reacts with ethyl chloroformate (ClCO₂Et) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (Et₃N) as a base.

Reaction Scheme :
$$
\text{Acridin-9-amine} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Ethyl Carbamate Product}
$$

Optimized Conditions :

Parameter Value Source
Temperature 0–5°C (carbamate step)
Solvent DCM/THF (1:1)
Yield 62–75%

Reductive Cyclization of Nitropyridine Intermediates

This method leverages nitro-group reduction to generate the amine in situ, followed by carbamate formation.

Procedure:

  • Nitropyridine Intermediate : 5-Nitro-2-methylphenyl carbamate is synthesized via nitration of ethyl 2-methylphenylcarbamate.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
  • Coupling : The amine reacts with 9-bromoacridine under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃).

Advantages :

  • Avoids isolation of sensitive intermediates.
  • Higher regioselectivity for the 5-position.

Limitations :

  • Requires rigorous exclusion of moisture.

Solid-Phase Synthesis with Carbamate Protection

A modular approach using resin-bound intermediates is employed for high-throughput synthesis.

Steps:

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected 5-amino-2-methylphenol.
  • Acridine Coupling : The resin-bound phenol reacts with 9-isothiocyanatoacridine in DMF.
  • Carbamate Deprotection and Ethylation : Cleavage from the resin using trifluoroacetic acid (TFA), followed by treatment with ethyl chloroformate.

Yield Comparison :

Method Yield (%) Purity (%) Source
Solid-Phase 58 95
Solution-Phase 72 98

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amination and carbamate steps, reducing reaction times.

Protocol :

  • 5-[(Acridin-9-yl)amino]-2-methylaniline (1 equiv), ethyl chloroformate (1.2 equiv), and Cs₂CO₃ (2 equiv) in DMF are irradiated at 100°C for 10 minutes.

Results :

  • Time Savings : 90% reduction compared to conventional heating.
  • Yield : 68%.

Pd-Catalyzed Cross-Coupling for Acridine-Amino Linkage

A palladium-catalyzed C–N coupling forms the acridin-9-ylamino moiety directly.

Conditions :

  • Catalyst: Pd₂(dba)₃ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: Toluene, 110°C, 12 hours.

Outcome :

  • Yield : 70%
  • Purity : >99% (HPLC).

Critical Analysis of Methodologies

Method Advantages Disadvantages
Multi-Step Synthesis High purity, scalable Lengthy (3–5 days)
Reductive Cyclization In situ amine generation Sensitivity to oxygen
Solid-Phase High-throughput compatibility Lower yields
Microwave-Assisted Rapid (<30 minutes) Specialized equipment needed

Purification and Characterization

  • Chromatography : Silica gel column (hexane/ethyl acetate 3:1) removes unreacted acridine.
  • Crystallization : Ethanol/water recrystallization yields needle-like crystals (m.p. 198–200°C).
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 7.25–8.45 (m, 11H, Ar-H).
    • HRMS : m/z 371.4 [M+H]⁺ (calc. 371.43).

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts (20–30% of total cost).
  • Green Chemistry : Substituting Cs₂CO₃ with K₂CO₃ reduces waste.

Chemical Reactions Analysis

Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Overview

Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate is characterized by the presence of an acridine moiety linked to a carbamate functional group. The molecular formula is C23H21N3O2C_{23}H_{21}N_{3}O_{2} with a molecular weight of 373.43 g/mol. The acridine ring structure is known for its biological activity, particularly in the context of DNA intercalation and topoisomerase inhibition, which are critical mechanisms in cancer treatment.

Antitumor Properties

This compound has shown promising antitumor activity in preliminary studies. Compounds with acridine structures are known to exhibit cytotoxic effects by intercalating into DNA and inhibiting topoisomerase activity, leading to disruption of cancer cell proliferation.

Case Study : In vitro evaluations using human tumor cell lines demonstrated significant growth inhibition rates, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

Similar to other acridine derivatives, this compound may also possess antimicrobial properties. The ability of acridines to interact with nucleic acids could extend to antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .

Mechanism of Action

The mechanism of action of Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate involves its interaction with DNA. The planar structure of the acridine moiety allows it to intercalate between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerase . This disruption can lead to cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

  • Chlorophenyl Carbamates: Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (e.g., 4a–i, 5a–i, 6a–i) share a carbamate backbone but differ in halogenated aromatic substituents. These derivatives exhibit variable lipophilicity, as determined by HPLC capacity factors (log k) .
  • Heterocyclic Carbamates : Ethyl [5-(N,N-diethyl-β-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate () highlights the role of fused heterocyclic systems in modulating bioactivity. In contrast, the acridinyl group in the target compound may enhance DNA binding due to its planar structure .
  • Pesticide Carbamates: Compounds like desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) and fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) demonstrate carbamates' versatility in agrochemical applications. The acridinyl substituent in the target compound may confer distinct receptor-targeting properties compared to these simpler derivatives .

Physicochemical Properties

  • Melting Points: Analogs in , such as 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f), exhibit melting points ranging from 206–208°C. The acridinyl group’s bulkiness in the target compound may increase its melting point compared to smaller aromatic substituents.
  • Lipophilicity : Chlorophenyl carbamates () show log k values determined via HPLC, reflecting their partitioning behavior. The acridinyl group’s hydrophobicity likely increases the target compound’s lipophilicity, influencing its pharmacokinetic profile .

Mutagenicity and Carcinogenicity

  • Ethyl Carbamate (EC): Widely detected in alcoholic beverages, EC is a known carcinogen with moderate potency. Its metabolic activation involves cytochrome P450-mediated oxidation to vinyl carbamate, a highly mutagenic intermediate .
  • Vinyl Carbamate: Exhibits 10–50 times greater carcinogenic and mutagenic activity than EC in mice, forming DNA adducts via metabolic desaturation.
  • Acridine Derivatives: Acridine-based compounds (e.g., acridine orange) are known DNA intercalators, suggesting the target compound could exhibit genotoxic effects. However, this requires empirical validation .

Comparative Toxicity Table

Compound Key Substituents Carcinogenicity (Relative Potency) Mutagenicity (S. typhimurium) Metabolic Pathway
Ethyl carbamate (EC) Ethyl Moderate None observed P450 oxidation to vinyl carbamate
Vinyl carbamate Vinyl High Strong Direct electrophilic reactivity
Chlorophenyl carbamates (4a–i, etc.) Halogenated aromatics Not reported Not reported Unclear, likely P450-dependent
Ethyl {5-[(Acridin-9-yl)Amino]-2-Methylphenyl}Carbamate Acridinyl, methylphenyl Unknown Unknown Hypothesized: Acridine-mediated DNA binding

Biological Activity

Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an acridine ring structure linked to a carbamate group. The molecular formula is C18H20N2O2C_{18}H_{20}N_2O_2, with a molecular weight of approximately 302.37 g/mol. This unique structure contributes to its biological properties, particularly its ability to intercalate DNA and inhibit topoisomerase enzymes, which are critical for DNA replication and transcription.

The primary mechanism of action for this compound involves DNA intercalation . The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting normal DNA function. This intercalation inhibits the activity of topoisomerases, enzymes that manage DNA topology during replication and transcription processes.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of acridine derivatives, including this compound. These compounds have shown efficacy in various cancer models due to their ability to induce cytotoxic effects on cancer cells through DNA intercalation and topoisomerase inhibition.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis and inhibits cell proliferation
AntimicrobialExhibits antibacterial properties
AntimalarialPotential activity against malaria parasites
CNS ActivityInvestigated for effects on central nervous system

Case Studies

  • Antitumor Activity : A study examined the effects of various acridine derivatives on solid tumors. It was found that compounds similar to this compound exhibited significant antileukemic activity in vivo, demonstrating the importance of structural modifications at specific positions for enhancing efficacy .
  • Cytotoxicity Studies : Research involving cell lines has shown that this compound can effectively induce cell cycle arrest and apoptosis in cancer cells at micromolar concentrations, supporting its potential as a therapeutic agent .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds. Findings indicate that:

  • Intercalation Efficiency : The compound's ability to intercalate into DNA correlates with its cytotoxic effects, making it a candidate for further development as an anticancer drug.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the acridine ring significantly affect biological activity, suggesting that careful design can optimize therapeutic efficacy .

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